molecular formula C9H15N B14774319 Piperidine, 3-ethynyl-1,3-dimethyl-

Piperidine, 3-ethynyl-1,3-dimethyl-

Cat. No.: B14774319
M. Wt: 137.22 g/mol
InChI Key: IZNVFQVKSDQDJB-UHFFFAOYSA-N
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Description

Piperidine, 3-ethynyl-1,3-dimethyl- is a substituted piperidine derivative characterized by an ethynyl (-C≡CH) group at the 3-position and two methyl (-CH₃) groups at the 1- and 3-positions of the piperidine ring.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-ethynyl-1,3-dimethylpiperidine

InChI

InChI=1S/C9H15N/c1-4-9(2)6-5-7-10(3)8-9/h1H,5-8H2,2-3H3

InChI Key

IZNVFQVKSDQDJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 3-ethynyl-1,3-dimethyl- typically involves the alkylation of piperidine derivatives. One common method is the reaction of 3-ethynylpiperidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process .

Industrial Production Methods

Industrial production of Piperidine, 3-ethynyl-1,3-dimethyl- often involves multi-step synthesis processes. These processes may include the initial preparation of 3-ethynylpiperidine followed by methylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 3-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 3-ethynyl-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 3-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Impact of Piperidine Substituents on Bioactivity

Compound Substituent (Position) Activity (LC₅₀, μg/μL) Key Interactions
Compound 2 3-Methyl 0.096 H-bond (Leu102)
Compound 6 6-Chloro (benzothiazole) 0.053 π-π (Arg15, Phe105)
Target Compound 3-Ethynyl Hypothetical Predicted π-π/rigidity

Structural Analogues and Pharmacological Mimicry

  • Piperidine vs. Tropane Analogues: Piperidine derivatives, such as those in , mimic phenyltropanes' dopamine transporter (DAT) inhibition despite lacking the tropane bridge.
  • Benzohomoadamantane-Piperidine Hybrids: Compounds 15 and 21 () show comparable IC₅₀ values (−68.0 to −69.4 kcal/mol binding affinity) when the piperidine group is positioned similarly, indicating that spatial arrangement dominates over minor substituent differences .

Functional Group Contributions

  • Amide and Acetyl Moieties : Piperidin-4-one derivatives with acetyl groups () exhibit antimicrobial and anti-inflammatory activities, highlighting the role of electron-withdrawing groups in diversifying applications . The ethynyl group in the target compound, being electron-deficient, may similarly enhance interactions with nucleophilic residues.
  • Cation-π Interactions : Piperidine derivatives in (e.g., compounds 4 , 6 ) engage in cation-π interactions with Arg15, which are critical for substrate binding . The ethynyl group’s sp-hybridized carbons could strengthen such interactions compared to methyl or chloro substituents.

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